molecular formula C16H14Cl2N2O2 B2597036 N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-76-9

N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B2597036
CAS RN: 339024-76-9
M. Wt: 337.2
InChI Key: PWGQDRJCRLGCMB-UHFFFAOYSA-N
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Description

“N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a chemical compound with the formula C16H14Cl2N2O2 and a molecular weight of 337.2 .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties for this compound are not available .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various N-allyl and chlorobenzyl-substituted pyridinecarboxamide derivatives, highlighting their potential as chemical intermediates for further reactions. For instance, Bi et al. (2014) synthesized a novel non-peptide CCR5 antagonist through a series of reactions involving bromination and elimination, starting from chloromethyl benzene and hydroxybenzaldehyde, followed by the preparation of N-allyl-4-chloro-N-(piperidin-4-yl)benzamide and its subsequent reaction to produce the final compound (Bi, 2014). This research underscores the compound's relevance in synthesizing receptor antagonists.

Potential Applications

  • Antimicrobial and Antifungal Agents : Derivatives of the pyridinecarboxamide class have been synthesized and evaluated for their antimicrobial and antifungal properties. El-Sehrawi et al. (2015) explored a series of novel 6-oxo-pyridine-3-carboxamide derivatives, demonstrating broad-spectrum antibacterial activity and comparable potency to standard drugs against specific bacterial strains (El-Sehrawi et al., 2015). This suggests the potential use of related N-allyl-chlorobenzyl-pyridinecarboxamide compounds in developing new antibacterial and antifungal therapies.

  • Synthetic Intermediate for Heterocyclic Compounds : Compounds with the N-allyl and chlorobenzyl groups have served as intermediates in synthesizing various heterocyclic compounds. Nag et al. (2008) described using primary allyl amine derivatives of Baylis-Hillman adducts for heterocyclic synthesis, leading to the generation of pyrimidinones and pyrrolizin-1-ones (Nag et al., 2008). This highlights the versatility of such compounds in organic synthesis, potentially opening up pathways for creating a wide range of biologically active molecules.

  • Chemical Reactions and Methodologies : The synthesis and characterization of related compounds provide valuable insights into chemical reactions and methodologies that could be applicable to the specified molecule. For instance, studies on the electrophilic addition of allyl and benzyl groups to ketones and the development of new synthetic routes for heterocycles offer a foundation for exploring similar reactions with N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (Satoh et al., 1983).

Mechanism of Action

The mechanism of action for this compound is not available .

Future Directions

There’s no available information on the future directions of this compound .

properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-prop-2-enylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-2-7-19-15(21)12-8-14(18)16(22)20(10-12)9-11-3-5-13(17)6-4-11/h2-6,8,10H,1,7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGQDRJCRLGCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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